molecular formula C15H20BrN3O3 B1293431 Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 1017782-72-7

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No. B1293431
CAS RN: 1017782-72-7
M. Wt: 370.24 g/mol
InChI Key: PPPSYWHMMPGYHY-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance. Piperazine derivatives are known for their potential pharmacological properties and are often used as intermediates in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves condensation reactions, as seen in the synthesis of related compounds such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was obtained through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the diverse synthetic routes available for creating piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray diffraction (XRD), as demonstrated in the study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate . The crystal structure of these compounds can reveal important information about their conformation and intermolecular interactions, which are crucial for understanding their chemical behavior and potential biological activity.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of functional groups that are reactive. For instance, the bromopyridine moiety in tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate could potentially undergo nucleophilic substitution reactions, which are useful in further functionalizing the compound . The presence of tert-butyl groups in these compounds can also influence their reactivity and steric properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the steric bulk, potentially affecting the solubility and crystallization behavior of the compound . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also impact the melting point and overall stability of the compound .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-6-4-18(5-7-19)13(20)11-8-12(16)10-17-9-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPSYWHMMPGYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143893
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate

CAS RN

1017782-72-7
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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